

# Pyriminostrobin: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Pyriminostrobin*

Cat. No.: *B1429120*

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This guide provides an in-depth analysis of **Pyriminostrobin**, a strobilurin acaricide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, properties, and a conceptual framework for its analysis.

## Chemical Identity and Nomenclature

**Pyriminostrobin** is a synthetic acaricide belonging to the strobilurin class of chemicals. Its systematic name and various synonyms are crucial for unambiguous identification in research and regulatory contexts.

IUPAC Name: methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1][2]

CAS Name: methyl (αE)-2-[[[2-[(2,4-dichlorophenyl)amino]-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-α-(methoxymethylene)benzeneacetate[1][2]

A comprehensive list of synonyms and identifiers for **Pyriminostrobin** is provided below, offering a reference for its various names in literature and commercial products.

Identifier Type	Value
CAS Registry No.	1257598-43-8[1][3][4][5][6]
Common Name	Pyriminostrobin[1][4]
Synonyms	Mimanan, Miman'an, SYP 11277[4][5][7]
Other IUPAC Names	methyl (E)-2-{a-(2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy)-o-tolyl}-3-methoxyacrylate[2]
	methyl (E)-2-{alpha-[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate[4][7]
InChIKey	YYXSCUSVVALMNW-FOWTUZBSSA-N[1][3][7]
InChI	InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+[1][4][5]
Canonical SMILES	COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC[2]

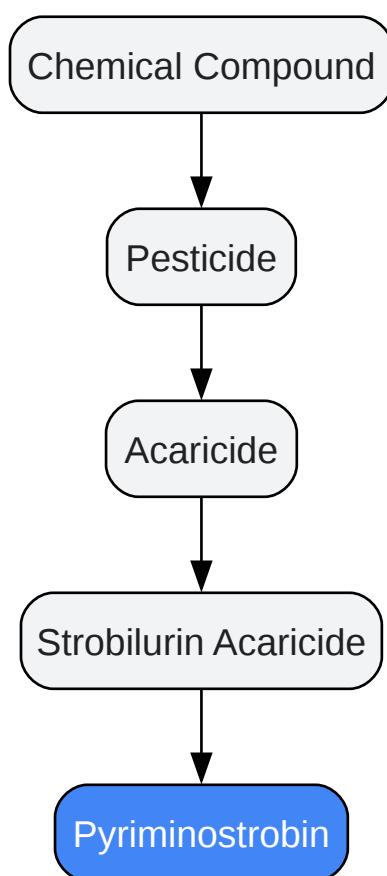
## Physicochemical Properties

The following table summarizes key physicochemical properties of **Pyriminostrobin**, which are essential for its formulation, application, and environmental fate studies.

Property	Value
Molecular Formula	C23H18Cl2F3N3O4[1][4][6][7]
Molecular Weight	528.3 g/mol [3][4]
Form	Neat[7]

## Logical Classification of Pyriminostrobin

The following diagram illustrates the hierarchical classification of **Pyriminostrobin** based on its chemical structure and mode of action. This visualization helps in understanding its relationship with other chemical classes.

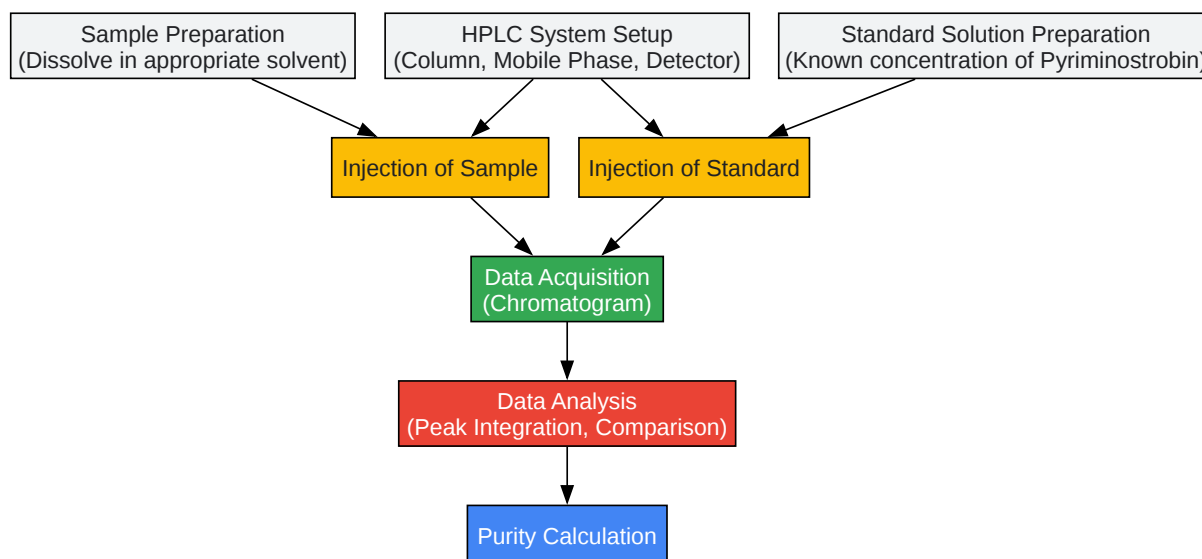


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Classification of **Pyriminostrobin**.

## Conceptual Experimental Workflow: Purity Analysis

The diagram below outlines a general workflow for determining the purity of a **Pyriminostrobin** sample using High-Performance Liquid Chromatography (HPLC), a standard analytical technique in chemical research.



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Workflow for HPLC Purity Analysis.

## Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and vary by manufacturer, a general methodology for the synthesis of **Pyriminostrobin** can be conceptualized based on publicly available information. The synthesis generally involves a multi-step process culminating in the formation of the final product. A crucial step often involves the etherification of a pyrimidylphenol salt with a benzyl chloride derivative. The crude product is then purified, typically through recrystallization, to achieve the desired purity. For rigorous analytical work, it is recommended to use a certified reference standard, such as those available from LGC Standards or other chemical suppliers, which are characterized under ISO 17025 guidelines.<sup>[5]</sup>

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